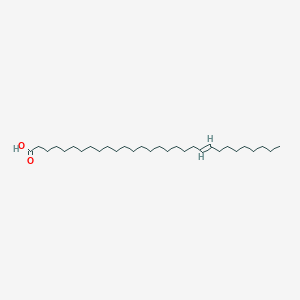
Lumequic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Lumequic acid can be synthesized through the elongation of shorter fatty acids using specific enzymes or chemical catalysts. The process typically involves the addition of carbon units to the fatty acid chain, resulting in the formation of a very long-chain fatty acid .
Industrial Production Methods: Industrial production of this compound involves the use of biotechnological methods, such as microbial fermentation, where microorganisms are engineered to produce the desired fatty acid. This method is preferred due to its efficiency and sustainability .
Análisis De Reacciones Químicas
Types of Reactions: Lumequic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form shorter-chain fatty acids and other oxidation products.
Reduction: Reduction of this compound can lead to the formation of saturated fatty acids.
Substitution: Substitution reactions can occur at the carboxyl group, leading to the formation of esters and amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alcohols and amines are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Shorter-chain fatty acids, aldehydes, and ketones.
Reduction: Saturated fatty acids.
Substitution: Esters and amides.
Aplicaciones Científicas De Investigación
Lumequic acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the properties and reactions of very long-chain fatty acids.
Biology: this compound is studied for its role in cellular processes, such as membrane structure and function.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in metabolic disorders.
Industry: this compound is used in the production of biodegradable plastics and other sustainable materials.
Mecanismo De Acción
The mechanism of action of lumequic acid involves its incorporation into cellular membranes, where it influences membrane fluidity and function. It interacts with various molecular targets, including membrane proteins and enzymes, affecting cellular signaling pathways and metabolic processes .
Comparación Con Compuestos Similares
Arachidic acid: A saturated very long-chain fatty acid with 20 carbon atoms.
Behenic acid: A saturated very long-chain fatty acid with 22 carbon atoms.
Lignoceric acid: A saturated very long-chain fatty acid with 24 carbon atoms.
Uniqueness of Lumequic Acid: this compound is unique due to its specific chain length and the presence of a double bond, which distinguishes it from other very long-chain fatty acids. This structural uniqueness imparts distinct physical and chemical properties, making it valuable for various applications .
Propiedades
Número CAS |
67329-09-3 |
|---|---|
Fórmula molecular |
C30H58O2 |
Peso molecular |
450.8 g/mol |
Nombre IUPAC |
(Z)-triacont-21-enoic acid |
InChI |
InChI=1S/C30H58O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30(31)32/h9-10H,2-8,11-29H2,1H3,(H,31,32)/b10-9- |
Clave InChI |
QXYCISFUJXCMSU-KTKRTIGZSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCCCCCCCCCCCCCC(=O)O |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCCCCCCCCCCCCCC(=O)O |
SMILES canónico |
CCCCCCCCC=CCCCCCCCCCCCCCCCCCCCC(=O)O |
Apariencia |
Solid powder |
melting_point |
60.8-61.2°C |
Descripción física |
Solid |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Lumequeic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















